N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a methoxybenzyl group and a methylquinolinyl group attached to the oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves the reaction of 2-methoxybenzylamine with 2-methylquinoline-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting intermediate is then treated with oxalyl chloride to form the final oxalamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide undergoes several types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 2-methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biochemical processes. The methoxybenzyl and methylquinolinyl groups play a crucial role in the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide can be compared with other similar compounds such as:
N1-(2-methoxybenzyl)-N2-(2-quinolinyl)oxalamide: Lacks the methyl group on the quinoline ring, resulting in different chemical and biological properties.
N1-(2-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide: Contains a methyl group on the benzyl ring instead of a methoxy group, affecting its reactivity and interactions.
N1-(2-methoxybenzyl)-N2-(4-methylquinolin-2-yl)oxalamide: The position of the methyl group on the quinoline ring is different, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-11-17(15-8-4-5-9-16(15)22-13)23-20(25)19(24)21-12-14-7-3-6-10-18(14)26-2/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCOOWPXPWVMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.